molecular formula C14H20OS B15389889 Cycloheptanol, 1-[(phenylthio)methyl]- CAS No. 101704-20-5

Cycloheptanol, 1-[(phenylthio)methyl]-

Cat. No.: B15389889
CAS No.: 101704-20-5
M. Wt: 236.37 g/mol
InChI Key: QXADFVHTJSOBLT-UHFFFAOYSA-N
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Description

Cycloheptanol, 1-[(phenylthio)methyl]- is a sulfur-containing cycloheptanol derivative characterized by a cycloheptanol backbone (C₇H₁₃OH) substituted at the 1-position with a (phenylthio)methyl group (–CH₂–S–C₆H₅). This structure combines the seven-membered cycloheptanol ring with a sulfur atom linked to a phenyl group, conferring unique chemical properties. The molecular formula is C₁₄H₂₀OS, with a molecular weight of 236.38 g/mol. The phenylthio group enhances hydrophobicity and may influence reactivity in organic transformations, such as homologation or cyclization reactions .

Properties

CAS No.

101704-20-5

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

1-(phenylsulfanylmethyl)cycloheptan-1-ol

InChI

InChI=1S/C14H20OS/c15-14(10-6-1-2-7-11-14)12-16-13-8-4-3-5-9-13/h3-5,8-9,15H,1-2,6-7,10-12H2

InChI Key

QXADFVHTJSOBLT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CSC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloheptanol Derivatives

1-Methylcycloheptanol (CAS 3761-94-2)
  • Molecular Formula : C₈H₁₆O
  • Molecular Weight : 128.22 g/mol
  • Solubility : Insoluble in water
  • Applications : Primarily used as a chemical intermediate in organic synthesis. Its methyl group (–CH₃) offers minimal steric hindrance compared to the bulkier (phenylthio)methyl substituent.
Property Cycloheptanol, 1-[(phenylthio)methyl]- 1-Methylcycloheptanol
Molecular Formula C₁₄H₂₀OS C₈H₁₆O
Molecular Weight (g/mol) 236.38 128.22
Solubility Likely insoluble in water Insoluble in water
Key Functional Group Phenylthioether (–S–C₆H₅) Methyl (–CH₃)
Reactivity High (sulfur participation) Low

The phenylthio group in Cycloheptanol, 1-[(phenylthio)methyl]- introduces nucleophilic sulfur, enabling participation in reactions like oxidation to sulfoxides/sulfones or acting as a leaving group. In contrast, 1-Methylcycloheptanol lacks such reactivity .

Other Sulfur-Containing Alcohols

2-(p-Tolyl)ethanol Derivatives
  • Reactivity: 1-(p-Methoxyphenyl)ethanol and 1-(p-methylthiophenyl)ethanol undergo quinoline synthesis with o-aminobenzyl alcohol in high yields (82–93%) .
  • Comparison: Cycloheptanol derivatives, including 1-[(phenylthio)methyl]- analogs, exhibit moderate yields (48–56%) in tricyclic compound formation due to ring strain in seven-membered systems .
Benzoic Acid Derivatives with Phenylthio Groups
  • Applications: Patent literature highlights phenylthio-substituted propionic acid derivatives as anti-inflammatory agents .

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